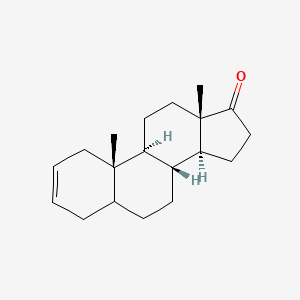

Androst-2-en-17-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Androst-2-en-17-one is an endogenous, naturally occurring, orally active anabolic-androgenic steroid and a derivative of dihydrotestosterone. It is a metabolite of dehydroepiandrosterone in the body and is also a pheromone found in elephants and boars . This compound has been studied for its potential as a steroidal aromatase inhibitor and has applications in various fields, including chemistry, biology, medicine, and industry .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Androst-2-en-17-one involves several steps. One method includes the use of 4-androstenedione as a raw material, which undergoes etherification protection, palladium carbon-catalyzed hydrogenation reduction, and acid-catalyzed hydrolysis deprotection reactions . Another method involves the use of a loaded heteropoly acid catalyst to reflux and remove 3-hydroxyl from epiandrosterone in an organic solvent, followed by ethanol recrystallization to obtain the pure product .

Industrial Production Methods: Industrial production methods focus on optimizing reaction conditions to reduce side reactions, by-products, and impurities while increasing synthesis yield and product purity. For example, the use of solid-phase acid catalysts and environmentally friendly processes can significantly reduce production costs and improve product quality .

化学反应分析

Types of Reactions: Androst-2-en-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include palladium on carbon for hydrogenation, p-toluenesulfonic acid for acid-catalyzed reactions, and triethyl orthoformate for etherification . Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and product purity.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as 2,3-dihydroxy-5-androstan-17-one, which are used in doping control and other applications .

科学研究应用

Androst-2-en-17-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other steroidal compounds. In biology, it is studied for its role as a pheromone and its effects on animal behavior . In medicine, it is investigated for its potential as a steroidal aromatase inhibitor, which could have implications for treating hormone-related conditions . In industry, it is used in the production of various steroidal drugs and supplements .

作用机制

The mechanism of action of Androst-2-en-17-one involves its interaction with androgen receptors and its potential role as an androgen prohormone . It may also act as a steroidal aromatase inhibitor, affecting the conversion of androgens to estrogens . The molecular targets and pathways involved include the androgen receptor pathway and the aromatase enzyme pathway.

相似化合物的比较

Similar Compounds: Similar compounds to Androst-2-en-17-one include desoxymethyltestosterone (17α-methyl-5α-androst-2-en-17β-ol) and other derivatives of dihydrotestosterone . These compounds share structural similarities and may have overlapping biological activities.

Uniqueness: What sets this compound apart is its specific structure and its role as a naturally occurring pheromone in certain animals . Additionally, its potential as a steroidal aromatase inhibitor makes it unique among similar compounds .

生物活性

Androst-2-en-17-one, also known as 5α-androst-2-en-17-one or 2EN, is a synthetic anabolic steroid that has garnered attention for its potential biological activities, particularly in the realms of androgenic effects, metabolism, and applications in doping control. This article delves into the compound's biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique steroid structure, which includes a double bond at the C2 position and a ketone group at the C17 position. This configuration contributes to its biological activity as an androgenic steroid.

Androgenic Activity

Research has demonstrated that this compound exhibits significant androgenic properties. In a yeast androgen assay, it was shown to have approximately 10% of the activity of dihydrotestosterone (DHT), a potent androgen. The effective concentration (EC50) values for various compounds tested were as follows:

| Compound | EC50 (M) |

|---|---|

| DHT | 1×10−10 |

| 1-Testosterone | 1×10−9 |

| This compound | 4×10−9 |

| 1-DHA | 1×10−8 |

| 1-DHEA | 6×10−8 |

These findings indicate that this compound possesses notable androgenic activity, classifying it as an active hormone relevant for both physiological and pharmacological contexts .

Metabolism and Excretion

The metabolism of this compound has been extensively studied, revealing a complex profile of metabolites. Following oral administration, over 15 metabolites were detected in urine samples collected over nine days. Key metabolites identified include:

- 2β,3α-dihydroxy-5α-androstan-17-one

- 5β-androstanediol

- Etiocholanolone

These metabolites exhibit varying biological activities and may serve as indicators for doping tests . The detection of these metabolites is crucial for monitoring the misuse of this compound in sports.

Doping Control Analysis

A notable case study involved the detection of this compound in an athlete's sample during routine doping control. The analysis utilized gas chromatography-mass spectrometry (GC-MS) to identify the compound and its metabolites. The main metabolite identified was 2β,3α-dihydroxy-5α-androstan-17-one, which presented challenges for routine detection due to its chromatographic properties .

Aromatase Inhibition Potential

Another aspect of research focused on the potential of this compound as a steroidal aromatase inhibitor. Studies indicated that it could modulate estrogen levels by inhibiting aromatase activity in various cell lines. This property may have implications in treating conditions such as estrogen-sensitive cancers .

属性

IUPAC Name |

(8R,9S,10S,13S,14S)-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-16H,5-12H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJVDMWNISUFRJ-HQEMIIEJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@]3(CC=CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。